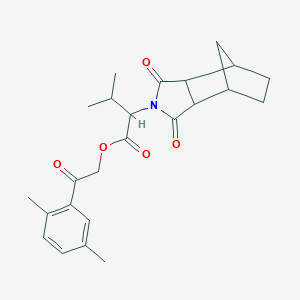
2-(Biphenyl-4-yl)-2-oxoethyl 5-methyl-2-(propan-2-yl)cyclohexyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate is a complex organic compound with a unique structure that combines biphenyl, cyclohexyl, and phthalate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate typically involves multiple steps, starting with the preparation of the biphenyl and cyclohexyl intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the cyclohexyl intermediate can be prepared via a Grignard reaction. The final step involves the esterification of the intermediates with phthalic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl or cyclohexyl derivatives.
Scientific Research Applications
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can interact with hydrophobic pockets, while the phthalate group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl acetate
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl benzoate
Uniqueness
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate is unique due to its combination of biphenyl, cyclohexyl, and phthalate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C32H34O5 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-O-(5-methyl-2-propan-2-ylcyclohexyl) 1-O-[2-oxo-2-(4-phenylphenyl)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H34O5/c1-21(2)26-18-13-22(3)19-30(26)37-32(35)28-12-8-7-11-27(28)31(34)36-20-29(33)25-16-14-24(15-17-25)23-9-5-4-6-10-23/h4-12,14-17,21-22,26,30H,13,18-20H2,1-3H3 |
InChI Key |
VOYNULGGQDAYBA-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-2-oxoethyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B341208.png)
![2-{4-Nitrophenyl}-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B341210.png)
![2-(4-Biphenylyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B341212.png)
![2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341213.png)

![Propyl 4-({4-[2-(2,5-dimethylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B341217.png)

![Pentyl 4-({4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B341219.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B341223.png)

![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate](/img/structure/B341226.png)
![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate](/img/structure/B341227.png)

![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B341230.png)
